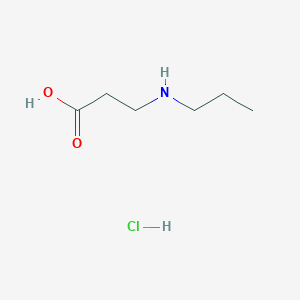

3-(Propylamino)propanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 3-(Propylamino)propanoic acid hydrochloride typically involves the reaction of propylamine with acrylonitrile, followed by hydrolysis and subsequent acidification with hydrochloric acid . The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Analyse Des Réactions Chimiques

3-(Propylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:

Applications De Recherche Scientifique

3-(Propylamino)propanoic acid hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-(Propylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparaison Avec Des Composés Similaires

3-(Propylamino)propanoic acid hydrochloride can be compared with other similar compounds, such as:

- 3-(1-Pyrrolidinyl)propanoic acid hydrochloride

- 2-Methyl-3-(methylamino)propanoic acid hydrochloride

- 3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities .

Activité Biologique

3-(Propylamino)propanoic acid hydrochloride is a beta-amino acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its propanoic acid backbone and propylamino group, exhibits various interactions with biological systems, making it a subject of interest in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7H15ClN2O2. Its structure includes:

- Amino Group : Contributes to its basicity and ability to form hydrogen bonds.

- Carboxylic Acid Group : Involved in acid-base reactions, influencing reactivity.

- Hydrochloride Salt Form : Enhances solubility and stability in aqueous environments.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The amino group can engage in hydrogen bonding, while the carboxylic group can participate in various biochemical reactions. This interaction may influence cellular processes such as:

- Signal Transduction : Modulating pathways that affect cell communication.

- Metabolic Processes : Participating in metabolic pathways involving amino acids.

- Gene Expression Regulation : Potentially affecting transcription factors and gene activity.

Antimicrobial Properties

Research indicates that derivatives of this compound may possess antimicrobial properties. For instance, studies have shown that similar compounds exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The minimum inhibitory concentration (MIC) values for these compounds range widely, indicating varying efficacy against different pathogens.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 1 - 8 |

| This compound | VRE | 0.5 - 2 |

| This compound | Gram-negative bacteria | 8 - 64 |

These findings underscore the potential utility of this compound as a therapeutic agent against multidrug-resistant pathogens.

Neurological Implications

Additionally, there is emerging evidence suggesting that this compound may have applications in treating neurological disorders. Its structural similarity to natural amino acids positions it as a candidate for further exploration in neuroprotective strategies.

Case Studies

-

Antimicrobial Activity Study :

A study investigated the antimicrobial efficacy of various derivatives of propanoic acid compounds. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the propylamino group could enhance biological activity. -

Neuroprotective Research :

Another case study focused on the compound's effects on neuronal cells under oxidative stress conditions. Preliminary results indicated that the compound could mitigate oxidative damage, supporting its potential role in neuroprotection.

Propriétés

IUPAC Name |

3-(propylamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-4-7-5-3-6(8)9;/h7H,2-5H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVKNEDJMCJPQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.